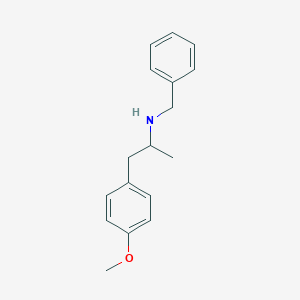![molecular formula C8H18N2O2 B129636 [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine CAS No. 146092-08-2](/img/structure/B129636.png)
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMXAA is a member of the family of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen.
Wirkmechanismus
DMXAA exerts its anticancer effects by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to activate a signaling pathway known as the cGAS-STING pathway, which plays a key role in the immune response to cancer.
Biochemische Und Physiologische Effekte
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which play a key role in the immune response to cancer. DMXAA has also been shown to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXAA as a research tool is its ability to selectively target and destroy tumor blood vessels, making it a useful tool for studying the role of angiogenesis in cancer. However, DMXAA has also been shown to have off-target effects, including the induction of cytokine production and the activation of the cGAS-STING pathway, which may complicate its use as a research tool.
Zukünftige Richtungen
Future research on DMXAA is likely to focus on its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying DMXAA's anticancer effects, including its effects on the immune system and the cGAS-STING pathway. Finally, the development of new [(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine with improved efficacy and safety profiles may lead to the discovery of new anticancer agents.
Synthesemethoden
The synthesis of DMXAA involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with isobutyraldehyde to form the intermediate 5,6-dicyano-2,3-dimethoxy-1,4-benzoquinone (DDQO). DDQO is then reacted with ethylene glycol to form the final product, DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer treatment. In preclinical studies, DMXAA has been shown to selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Eigenschaften
CAS-Nummer |
146092-08-2 |
|---|---|
Produktname |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
UUOFRXDFODYHPC-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)C1O[C@H]([C@@H](O1)CN)CN |
SMILES |
CC(C)C1OC(C(O1)CN)CN |
Kanonische SMILES |
CC(C)C1OC(C(O1)CN)CN |
Piktogramme |
Corrosive; Irritant |
Synonyme |
1,3-Dioxolane-4,5-dimethanamine,2-(1-methylethyl)-,[4S-(2alpha,4alpha,5bta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
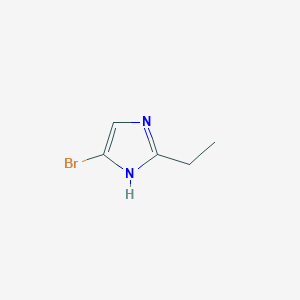


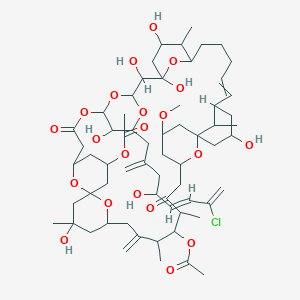
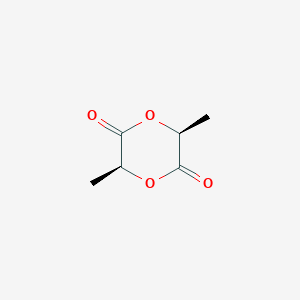
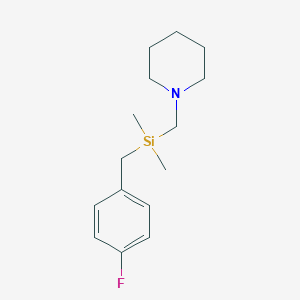

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
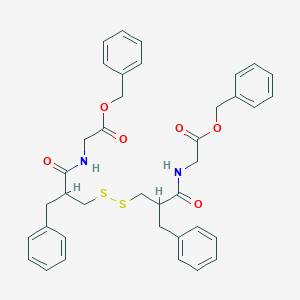
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

